Brucine sulfate heptahydrate

概要

説明

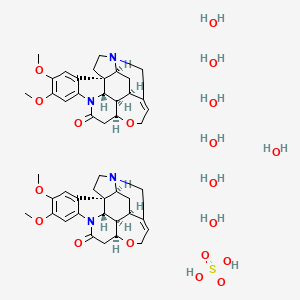

Brucine sulfate heptahydrate is a chemical compound with the molecular formula (C23H26N2O4)2 · H2SO4 · 7H2O. It is a sulfate salt of brucine, an alkaloid derived from the seeds of the Strychnos nux-vomica tree. Brucine is structurally similar to strychnine but is less toxic. This compound is primarily used in analytical chemistry and various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions: Brucine sulfate heptahydrate can be synthesized by reacting brucine with sulfuric acid in the presence of water. The reaction typically involves dissolving brucine in a suitable solvent, such as ethanol, and then adding sulfuric acid to form the sulfate salt. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The crystallization process is optimized to produce large quantities of the compound efficiently .

化学反応の分析

Thermal Decomposition

When heated above its melting point (180°C/356°F), brucine sulfate heptahydrate undergoes decomposition, producing hazardous byproducts :

| Decomposition Conditions | Products | Hazard Profile |

|---|---|---|

| >180°C | Carbon oxides (CO, CO₂) | Toxic, environmental pollutants |

| Oxidative environments | Nitrogen oxides (NOₓ) | Respiratory irritants |

| Sulfur oxides (SOₓ) | Acid rain precursors |

The reaction is non-explosive but requires avoidance of ignition sources . Stability under recommended storage conditions (room temperature, dark, dry) minimizes decomposition risks .

Reaction with Nitrates

This compound is widely employed in nitrate analysis due to its selective reactivity with nitrates in acidic media . The mechanism involves:

-

Acidification : Nitrate ions (NO₃⁻) are protonated in concentrated sulfuric acid.

-

Redox Reaction : Brucine acts as an oxidizing agent, reducing nitrate to nitrous acid (HNO₂).

-

Chromogenic Complex Formation : A red-orange adduct forms, measurable via spectrophotometry (λₘₐₓ ≈ 450 nm) .

Key Parameters for Nitrate Detection

| Parameter | Optimal Range | Sensitivity | Interferences |

|---|---|---|---|

| Acid concentration | 80–90% H₂SO₄ | 0.1–10 ppm | Chlorides, organic matter |

| Temperature | 25–30°C | ±2% RSD | Bromides, iodides |

| Reaction time | 10–15 minutes | Linear R²>0.99 | Sulfides, thiocyanates |

This method is critical for environmental and pharmaceutical quality control .

Reactivity with Oxidizing Agents

This compound reacts exothermically with strong oxidizers (e.g., peroxides, chlorates), though specific products remain uncharacterized . Safety protocols mandate segregation from oxidizing materials to prevent uncontrolled reactions .

Observed Hazards

-

Combustion Risk : Non-flammable under standard conditions but may ignite in oxidative thermal runaway .

Hydrolytic Stability

In aqueous solutions, the compound demonstrates moderate water solubility (1–10% at 20°C) . Hydrolysis under alkaline conditions (pH > 9) decomposes the sulfate moiety, releasing free brucine alkaloid and sulfate ions :

Hydrolysis Kinetics

| pH | Half-Life (25°C) | Major Products |

|---|---|---|

| 3–7 | >24 hours | Stable sulfate complex |

| 9–12 | 2–4 hours | Free brucine, SO₄²⁻ |

科学的研究の応用

Pharmacological Applications

Brucine sulfate heptahydrate exhibits significant pharmacological potential, particularly as an analgesic and anti-inflammatory agent. Its applications in treating conditions such as arthritis and cancer have been documented extensively.

Pain Relief and Anti-Inflammatory Effects

Brucine has been shown to alleviate pain in inflammatory conditions. In animal models, it demonstrated efficacy in reducing swelling and pain associated with formalin-induced inflammation . The compound acts through various signaling pathways, including the inhibition of the IL-6/STAT3 pathway, which is crucial for its antitumor effects on cancer cells .

Anticancer Properties

Recent studies indicate that brucine can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death. For instance, it upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins . Furthermore, brucine-loaded nanoparticles have been developed to enhance delivery and reduce toxicity, showing promising results in inhibiting tumor growth in preclinical models .

Analytical Applications

This compound serves as a reagent in analytical chemistry, particularly for the determination of nitrate levels in environmental samples. Its high sensitivity makes it suitable for various analytical techniques.

Determination of Nitrate

This compound is utilized in colorimetric assays for nitrate determination. The method involves a reaction between brucine and nitrate under acidic conditions, producing a colored complex that can be quantified spectrophotometrically . This application is vital for monitoring environmental pollutants.

| Application | Method | Outcome |

|---|---|---|

| Nitrate Determination | Colorimetric Assay | Accurate quantification of nitrates |

Toxicological Insights

Despite its therapeutic potential, this compound poses significant toxicity risks. It is classified as highly toxic upon ingestion or inhalation, with reported lethal doses in animal studies . Understanding its toxicological profile is crucial for safe handling and application.

Toxicity Profile

This compound can cause severe central nervous system effects, including convulsions and tremors at high doses . Safety data sheets highlight the need for protective measures when handling this compound due to its acute toxicity classifications (H300 and H330) under European regulations .

| Toxicity Aspect | Effect | Classification |

|---|---|---|

| Acute Oral Toxicity | Fatal if swallowed | H300 |

| Acute Inhalation Toxicity | Fatal if inhaled | H330 |

Case Studies

Several case studies illustrate the applications of this compound across different research domains:

Case Study: Analgesic Effects in Arthritis Models

A study investigated the analgesic effects of this compound in a mouse model of rheumatoid arthritis. Results indicated significant pain reduction compared to control groups, showcasing its potential as a therapeutic agent for inflammatory diseases .

Case Study: Antitumor Efficacy

In vitro studies demonstrated that brucine-loaded nanoparticles significantly inhibited the proliferation of hepatocellular carcinoma cells while minimizing systemic toxicity. This formulation represents a promising direction for enhancing the efficacy of brucine in cancer therapy .

作用機序

Brucine sulfate heptahydrate exerts its effects primarily through interaction with glycine receptors. It acts as an antagonist at these receptors, inhibiting the action of glycine, which leads to increased neuronal excitability. This mechanism is similar to that of strychnine but is less potent. Brucine also affects calcium channels, reducing calcium influx and thereby exerting a negative inotropic effect on the myocardium .

類似化合物との比較

Strychnine: Structurally similar but more toxic.

Dihydrobrucine: A reduced form of brucine.

Brucine N-oxide: An oxidized form of brucine.

Uniqueness: Brucine sulfate heptahydrate is unique due to its specific sulfate salt form, which enhances its solubility and stability compared to other forms of brucine. Its lower toxicity compared to strychnine makes it more suitable for various research applications .

生物活性

Brucine sulfate heptahydrate, a derivative of the alkaloid brucine, is primarily extracted from the seeds of the Strychnos nux-vomica plant. This compound has garnered attention in pharmacological research due to its notable biological activities, particularly its interactions with neurotransmitter systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicological profile, and potential therapeutic applications.

- Molecular Formula : C46H68N4O19S

- Molecular Weight : Approximately 1013.13 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Moderately soluble in water (1-10% by weight) .

This compound exhibits several mechanisms through which it affects biological systems:

-

Glutamate Receptor Antagonism :

- Acts as a competitive antagonist at NMDA receptors, which are crucial for synaptic plasticity and memory function. By blocking these receptors, brucine sulfate can help elucidate the role of glutamate in neurological disorders .

- Glycine Receptor Modulation :

-

Anti-inflammatory and Analgesic Properties :

- Preliminary studies indicate that brucine may possess anti-inflammatory and analgesic effects, though further research is required to confirm these findings .

Toxicological Profile

This compound is classified as highly toxic, with acute toxicity profiles similar to those of strychnine. Key points include:

- Acute Toxicity :

- Environmental Impact :

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its parent compound, brucine:

- Breast Cancer Metastasis :

- Apoptosis Induction in Myeloma Cells :

- Neuroprotective Effects :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Brucine | C23H26N2O4 | Glycine receptor antagonist; highly toxic |

| Strychnine | C21H22N2O2 | Acts as an antagonist at glycine receptors; very toxic |

| Quinine | C20H24N2O2 | Antimalarial agent; affects muscle contraction |

| Theobromine | C7H8N4O2 | Stimulant found in cocoa; mild diuretic effects |

| Caffeine | C8H10N4O2 | Central nervous system stimulant; widely consumed |

特性

IUPAC Name |

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;heptahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C23H26N2O4.H2O4S.7H2O/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;;;;;;;/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);7*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJIVFYMRNHHTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H68N4O19S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973463 | |

| Record name | Sulfuric acid--2,3-dimethoxystrychnidin-10-one--water (1/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1013.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5787-00-8 | |

| Record name | Sulfuric acid--2,3-dimethoxystrychnidin-10-one--water (1/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnidin-10-one, 2,3-dimethoxy-, sulfate (2:1), heptahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。